3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
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Overview
Description
3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolinone intermediate.
Substitution with the Fluoro-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may produce tetrahydroquinolinone derivatives.
Scientific Research Applications
3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 3-[4-[(3-fluoro-4-methylphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-thione
Uniqueness
The uniqueness of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-29-20-7-6-15(12-18(20)23)14-25-8-10-26(11-9-25)22(28)17-13-16-4-2-3-5-19(16)24-21(17)27/h6-7,12-13H,2-5,8-11,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQZTPIUVLLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC4=C(CCCC4)NC3=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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